![molecular formula C20H20ClN3OS B2983176 2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1798486-87-9](/img/structure/B2983176.png)

2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

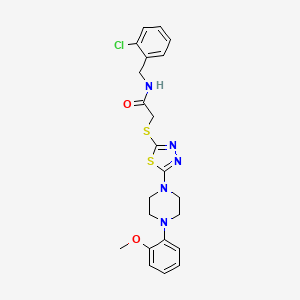

2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and potential therapeutic properties, which make it a promising candidate for various research applications.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties against various clinical isolates. For instance, Reddy and colleagues synthesized novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines, demonstrating significant antibacterial and antifungal activities comparable to standard drugs such as Streptomycin, Benzyl penicillin, and Fluconazole (Reddy & Reddy, 2010). Another study by Ch focused on synthesizing 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide, showing antimicrobial action and comparing its efficacy with conventional antibiotics (Ch, 2022).

Anticancer Activity

In the realm of anticancer research, benzimidazole derivatives have shown promising results. Rashid et al. synthesized benzimidazoles bearing the oxadiazole nucleus, exhibiting significant in vitro anticancer activity against the NCI 60 cell line panel. One compound was highlighted for its notable growth inhibition activity, underscoring the potential of benzimidazole derivatives as anticancer agents (Rashid, Husain, & Mishra, 2012).

Bio-Imaging Applications

Interestingly, benzimidazole derivatives have also been explored for bio-imaging applications. Zeng et al. reported the assembly of a highly stable luminescent Zn5 cluster, incorporating benzimidazole derivatives, demonstrating low cytotoxicity and pH-sensitive fluorescence. This application as a fluorescent probe for imaging lysosomes in cells and tumors in mice showcases the versatility of benzimidazole derivatives beyond antimicrobial and anticancer activities (Zeng et al., 2016).

properties

IUPAC Name |

2-(benzimidazol-1-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS/c21-16-6-2-1-5-15(16)19-9-10-23(11-12-26-19)20(25)13-24-14-22-17-7-3-4-8-18(17)24/h1-8,14,19H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIYKRONPWSUDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2983096.png)

![ethyl 3-({[3-oxo-2-benzothiophen-1(3H)-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2983101.png)

![4-[(2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)sulfanyl]aniline](/img/structure/B2983108.png)

![3-(4-Chlorophenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2983109.png)

![(E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2983113.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2983116.png)